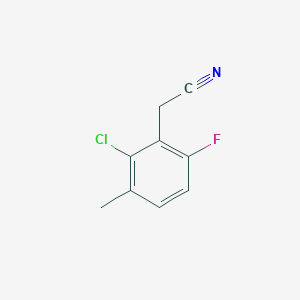

2-Chloro-6-fluoro-3-methylphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-fluoro-3-methylphenylacetonitrile is an organic compound with the molecular formula C9H7ClFN and a molecular weight of 183.61 g/mol . It is also known by its IUPAC name, (2-chloro-6-fluoro-3-methylphenyl)acetonitrile . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-fluoro-3-methylphenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines or alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Hydrolysis: Formation of carboxylic acids or amides.

Aplicaciones Científicas De Investigación

Synthesis and Characteristics

The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile involves a multi-step process that allows for the introduction of functional groups, enhancing its reactivity and potential applications.

Key structural features:

- Molecular Formula: The compound's structure includes a chlorine atom, a fluorine atom, and a methyl group attached to a phenyl ring.

- Molecular Weight: The molecular weight is approximately 227.07 g/mol.

- Reactivity: The cyano group's presence allows it to participate in various reactions, making it useful in synthetic organic chemistry.

Potential Applications

This compound is a versatile compound with applications in:

- Pharmaceuticals: It serves as a building block in synthesizing complex molecules with potential therapeutic applications. Studies of its interactions with biological targets can help determine its mechanism of action and therapeutic potential. Initial research focuses on its binding affinity to specific enzymes or receptors and structure-activity relationships to optimize its efficacy.

- Agrochemicals: The compound can be a component in synthesizing new agrochemicals, contributing to developing more effective crop protection agents.

- Materials Science: It can be used to create novel materials with specific electronic and optical properties.

Related Research

Other research and applications of related compounds:

- Allosteric Modulators of GPCRs: 2-chloro-6-fluoro-3-methylphenylboronic acid is used in the development of allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .

- Antimicrobial Agents: Quinazoline derivatives, which share structural similarities, have shown antibacterial and antifungal effects . Some derivatives exhibit broad-spectrum activity against gram-positive and gram-negative bacteria and fungi .

- DHFR Inhibitors: Certain quinazolinones are designed and evaluated as dihydrofolate reductase (DHFR) inhibitors, which are crucial in developing cytotoxic agents .

- RXFP3 Antagonists: Modifications to the phenyl ring, such as adding a methyl group, affect the activity of RXFP3 antagonists, showing the importance of specific substituents in drug design .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological molecules and pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-6-fluorobenzyl cyanide

- 3-Chloro-4-fluorobenzyl cyanide

- 2-Chloro-4-fluorobenzyl cyanide

Uniqueness

2-Chloro-6-fluoro-3-methylphenylacetonitrile is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interaction with other molecules. The methyl group also adds to its distinct chemical properties, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Chloro-6-fluoro-3-methylphenylacetonitrile is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8ClF

- Molecular Weight : Approximately 197.62 g/mol

- Structure : The compound features a chloro and a fluoro substituent on a methyl-substituted phenyl ring, with a nitrile group, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : 3-methylphenol derivatives.

- Reagents : Chlorinating agents (e.g., thionyl chloride) and fluorinating agents.

- Reaction Conditions : Controlled temperatures and solvents to yield the desired product with minimal side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group allows for diverse chemical reactivity, potentially leading to inhibition or modulation of specific biological pathways.

Case Studies and Research Findings

- Agrochemical Potential : Preliminary studies indicate that this compound exhibits significant activity against agricultural pests and pathogens, suggesting its potential use in agrochemicals.

- Pharmacological Studies : Research has shown that compounds similar to this compound possess neuroprotective properties and can act as NMDA receptor antagonists, which are crucial in the treatment of neuropathic pain and neurodegenerative diseases .

- Toxicological Assessments : Toxicity studies involving animal models have demonstrated that the compound has a moderate safety profile, with an LD50 value indicating a threshold for acute toxicity . Observations included symptoms such as apathy and respiratory distress at higher doses.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-fluoro-3-methylphenylacetonitrile | Bromine instead of chlorine | Higher potency against certain pests |

| 2-Chloro-4-fluoro-3-methylphenylacetonitrile | Different substitution pattern | Varies in receptor binding affinity |

| 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylacetonitrile | Additional trifluoromethyl group | Enhanced lipophilicity, potential for bioactivity |

Propiedades

IUPAC Name |

2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHQPCMIZIOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.